N-Cyclohexyl-2-(1,4-diazepan-1-yl)acetamide
Description
N-Cyclohexyl-2-(1,4-diazepan-1-yl)acetamide is a synthetic compound featuring a 1,4-diazepane (a seven-membered heterocycle with two nitrogen atoms) linked to an acetamide backbone substituted with a cyclohexyl group.
Properties
CAS No. |
79379-39-8 |
|---|---|
Molecular Formula |
C13H25N3O |
Molecular Weight |
239.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C13H25N3O/c17-13(15-12-5-2-1-3-6-12)11-16-9-4-7-14-8-10-16/h12,14H,1-11H2,(H,15,17) |
InChI Key |
LBHVVKDXQBUBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- involves the heterocyclization reaction of specific precursors. One common method includes the reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields biologically active 1H-1,4-diazepines in good quantities. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Condensation: Reactions with aldehydes or ketones in the presence of catalysts can lead to the formation of more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-acetamide, N-cyclohexylhexahydro- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Modified Diazepane Cores
N-Cyclohexyl-2-(3-isobutyl-2,5-dioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-4(5H)-yl)acetamide (, Compound 4)
- Key Differences : Incorporates a benzo[e][1,4]diazepine-2,5-dione core with an isobutyl substituent and a chlorine atom at position 6.
- Synthesis : 15% yield, lower than analogs with electron-donating groups, likely due to steric hindrance from the isobutyl group.
- Physical Properties : ESI-MS m/z 588 (MH+), distinct from the parent compound’s theoretical molecular weight (~267 g/mol).
2-(7-Chloro-2,5-dioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-4(5H)-yl)-N-cyclohexylacetamide (, Compound 5)
- Key Differences : Chlorine at position 7 and a furan-2-ylphenyl substituent.
- Synthesis : Moderate yield (24%); HR-MS data confirm structural integrity.
- Implications : The chloro substituent could stabilize the diazepine ring via electron-withdrawing effects, while the furan may introduce π-π stacking interactions with biological targets .
Analogs with Alternative Heterocyclic Cores
1Z105: TLR4 Ligand ()
- Structure : Replaces diazepane with a pyrimido[5,4-b]indole core.
- Biological Activity : Acts as a TLR4 agonist, demonstrating adjuvant properties in vaccines.
- Comparison : The indole system increases aromatic surface area, likely enhancing protein binding compared to diazepane-based compounds .
Quinazoline-2,4-dione Derivative (, Compound 2c)
- Structure : Features a quinazoline-dione core instead of diazepane.
- Physical Properties : High melting point (>300°C) and IR bands at 1734 cm⁻¹ (C=O), indicating strong intermolecular hydrogen bonding.
Substituent Variations on the Acetamide Backbone
N-Cyclohexyl-2-(N-phenethylacetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (, Compound 4b)
- Key Differences : Tetrazole ring replaces diazepane, with a phenethyl group on the acetamide.
- Implications : The tetrazole’s acidity (pKa ~4.9) could enhance solubility at physiological pH, while the phenethyl group may confer selectivity for hydrophobic binding pockets .
2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide ()
- Structure : Dimethylacetamide substituent instead of cyclohexyl.
- Physicochemical Properties : Molecular formula C₉H₁₉N₃O (MW 185.27 g/mol), smaller than the parent compound.
Analogs with Extended Alkyl Chains
N-(1-Butyl-4-ethylhexahydro-1H-1,4-diazepin-6-yl)acetamide ()
- Structure : Butyl and ethyl substituents on the diazepane ring.
- Physicochemical Properties : MW 241.37 g/mol; increased lipophilicity (logP ~2.8 estimated) compared to the parent compound.
- Implications : Extended alkyl chains may improve tissue penetration but could also raise toxicity risks .
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